molecular formula C9H6BrN B8607705 4-Bromocinnamonitrile

4-Bromocinnamonitrile

Cat. No.: B8607705
M. Wt: 208.05 g/mol
InChI Key: LSLREZDNFXMUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromocinnamonitrile is a useful research compound. Its molecular formula is C9H6BrN and its molecular weight is 208.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6BrN

Molecular Weight

208.05 g/mol

IUPAC Name

3-(4-bromophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H

InChI Key

LSLREZDNFXMUJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC#N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 60% suspension of NaH in mineral oil (2.16 g, 54.1 mmol) was suspended in THF (50 ml) and cooled to 0° C. under nitrogen. Diethyl-cyanomethyl phosphonate (8.74 ml, 54.1 mmol) was added dropwise and the whole stirred at 0° C. for 30 min. 4-bromobenzaldehyde (10 g, 54.1 mmol) was then added dropwise as a solution in 20 ml THF, and the mixture allowed to warm to room temperature overnight. The reaction was quenched with water, extracted with EtOAc (3×50 ml), dried (MgSO4) and then filtered and evaporated to a yellow oil. This oil was taken up in a 9:1 mixture of pentane:EtOAc from which the title product crystallised (5.8 g, 52%); 1HNMR (400 MHz, CDCl3) δ: 5.82 (d, 1H), 7.21-7.28 (m, 3H), 7.50 (d, 2H).
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10 g
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50 mL
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Synthesis routes and methods II

Procedure details

54.88 g (0.25 mol) of 4-bromobenzoyl chloride, 20.81 ml (0.31 mol) of acrylonitrile and 37.65 ml (0.25 mol) of N-benzyldimethylamine are added to 0.561 g (2.5 millimols) of palladium acetate in 500 ml of p-xylene. The mixture is stirred for 1.5 hours at 120° C. The crude product is distilled and recrystallised from cyclohexanone. 35 g (67% of theory) of 4-bromocinnamonitrile are obtained in the form of white flakes; melting point 105.7° C. Analysis for C9H4NBr: calculated C 51.96%, H 2.91%, N 6.73%, Br 38.40%; found C 51.93%, H 3.01%, N 6.69%, Br 38.35%.
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54.88 g
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20.81 mL
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37.65 mL
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500 mL
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0.561 g
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Synthesis routes and methods III

Procedure details

The procedure described in Example 47 is repeated, but using 7.07 g (25 mmols) of 4-bromoiodobenzene and 1.83 g (27.5 mmols) of acrylonitrile. After a reaction time of 8 hours at 130° C., 3.95 g (19.0 mmols) of 4-bromocinnamonitrile are obtained, corresponding to a yield of 76% of theory (conversion figure 7600; Pd content 0.01 mol %).
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